Furo[2,3-C]pyridin-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of Furo[2,3-c]pyridin-3(2H)-one and related compounds has been explored through various methods. One approach involves a one-pot Sonogashira coupling/heteroannulation sequence for the efficient and rapid synthesis of furo[3,2-b]pyridine, which can be regioselectively lithiated to produce various 2-substituted derivatives (Chartoire, Comoy, & Fort, 2008). Another method described is the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and their conversion to furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, showcasing the versatility of furo[3,2-c]pyridine N-oxides as intermediates (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of Furo[2,3-c]pyridin-3(2H)-one derivatives has been elucidated through various analytical techniques. The synthesis and structural analysis of these compounds reveal their potential as intermediates for further chemical transformations and their importance in the development of new heterocyclic compounds with various functional groups (Horlein, Kübel, Studeneer, & Salbeck, 1979).
Chemical Reactions and Properties
Furo[2,3-c]pyridin-3(2H)-one compounds exhibit a wide range of chemical reactivities, enabling their application in diverse chemical reactions. For instance, the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines synthesized via heterocyclization of pyridine-N-oxide derivatives has been charted, demonstrating their utility in functionalization reactions (Fumagalli & da Silva Emery, 2016).
Scientific Research Applications
1. Photodynamic Ablation of Gram-positive Bacteria
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF, which can be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . This compound showed near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency .
- Results or Outcomes : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
2. Anti-Breast Cancer Agents
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used to synthesize a series of novel furo[2,3-d]pyrimidine based chalcones as potential anticancer agents .
- Methods of Application : Various substituted synthetic chalcones were synthesized as potential anticancer agents . Among the different substituted derivatives, two of the halogen bearing chalcones, 5d and 5e, demonstrated potent anti-proliferative activity .
- Results or Outcomes : The compounds 5d and 5e demonstrated potent anti-proliferative activity against an NCI 59 cell line, with mean GI 50 values of 2.41 μM and 1.23 μM, respectively . Moreover, both compounds showed pronounced cytotoxic activity against the resistant MCF-7 cell line when compared to doxorubicin .
3. Synthesis of Pyridinopyrazole Derivatives
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole .
- Methods of Application : Amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine was performed. Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
- Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .
4. Synthesis of Highly Fluorescent Molecules
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of new highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives .
- Methods of Application : The present molecules were prepared by two methods with good yield .
- Results or Outcomes : The structures were characterized by NMR 1H, 13C, and elemental analysis .
5. Synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones .
- Methods of Application : 2-Amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole were obtained by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
- Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .
6. Synthesis of Highly Fluorescent Molecules
- Application Summary : Furo[2,3-C]pyridin-3(2H)-one has been used in the synthesis of new highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones derivatives .
- Methods of Application : The present molecules were prepared by two methods with good yield .
- Results or Outcomes : The structures were characterized by NMR 1H, 13C, and elemental analysis .
Safety And Hazards
properties
IUPAC Name |
furo[2,3-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZFVYHKRMYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557280 | |
Record name | Furo[2,3-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-C]pyridin-3(2H)-one | |
CAS RN |
106531-52-6 | |
Record name | Furo[2,3-c]pyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106531-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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